2-Iodopentane
Overview
Description
2-Iodopentane is a halogenated hydrocarbon, specifically an iodoalkane, which is not directly discussed in the provided papers. However, related compounds such as 2,4-dibromopentane and 2-iodobutane have been studied, which can give insights into the behavior of similar molecules like 2-iodopentane. These compounds are of interest in conformational analysis and spectroscopy due to their structural properties and the presence of heavy halogen atoms which influence their physical and chemical characteristics .
Synthesis Analysis
While the synthesis of 2-iodopentane is not explicitly covered in the provided papers, the synthesis of related compounds often involves halogenation reactions where a halogen atom is introduced into an alkane chain. For example, the synthesis of complex anions like pentaplumbide(2-) and pentastannide(2-) involves reactions with intermetallic compositions and complexation with cryptands . By analogy, the synthesis of 2-iodopentane would likely involve the iodination of pentane using an appropriate iodinating agent.
Molecular Structure Analysis
The molecular structure of 2-iodopentane can be inferred from studies on similar molecules. For instance, 2-iodobutane has been analyzed using rotational spectroscopy to determine the structure of its carbon backbone and the complete nuclear quadrupole coupling tensor of iodine . This type of analysis reveals the conformational preferences of the molecule, which are influenced by the presence of the iodine atom. Although 2-iodopentane has one more carbon atom than 2-iodobutane, similar conformational studies could be expected due to the presence of the heavy iodine atom affecting the molecule's geometry.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-iodopentane can be extrapolated from the properties of related compounds. For example, the IR and Raman spectra of 2,4-dibromopentane provide information on the conformational distribution in different states . The presence of heavy atoms like iodine and bromine in these compounds significantly affects their spectroscopic and physical properties, such as boiling points, densities, and refractive indices. Although the exact properties of 2-iodopentane are not provided, it can be expected to have a higher molecular weight and possibly a higher boiling point compared to its non-halogenated analog due to the presence of iodine.
Scientific Research Applications
1. Ionization/Dissociation Processes
2-Iodopentane is studied for its interaction with strong picosecond laser fields. Research shows that molecular ionization mechanisms like multiphoton and field ionization are influenced by laser wavelengths, and multiply charged atomic ions are generated via field ionization processes. These findings provide insights into the fundamental interactions of alkyl iodides with intense laser fields (Siozos et al., 2005).
2. Photodecomposition and Oxidation
Investigations into the photooxidation of iodopentane isomers, including 2-iodopentane, have revealed details about the self-reactions of pentyl peroxyl radicals. This research is crucial for understanding the chemical kinetics and reaction mechanisms in atmospheric chemistry (Heimann et al., 2002).
3. Catalytic Reactions and Synthesis
2-Iodopentane is used in catalytic reactions for the synthesis of complex organic compounds. For instance, its involvement in dehydrohalogenation processes to yield pentene showcases its utility in chemical synthesis and catalyst studies (Kamiguchi et al., 2003).
4. Spectroscopic Analysis
The compound's role in vibrational spectroscopy has been explored, particularly in studying rotational isomerism and spectral analysis of alkyl halides. This research contributes to the fundamental understanding of molecular structures and behaviors (Matsuura et al., 1979).
5. Analytical Chemistry
In analytical chemistry, 2-iodopentane is used in methodologies for determining iodine in biological samples. It serves as a key component in sample preparation for total iodine measurement, demonstrating its importance in analytical methods (Gu et al., 1997).
6. Radiolysis Studies
2-Iodopentane is investigated in the context of gamma radiolysis. The study of its radiolysis in hydrocarbons provides insights into the chemical reactions and product formations under radiation, important for understanding radiation chemistry and its applications (Castello et al., 1975).
Safety and Hazards
2-Iodopentane is considered hazardous. It is a flammable liquid and vapor that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling 2-Iodopentane .
properties
IUPAC Name |
2-iodopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-3-4-5(2)6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPBFIYJUCWJCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870740 | |
Record name | Pentane, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodopentane | |
CAS RN |
637-97-8 | |
Record name | 2-Iodopentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentane, 2-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-IODOPENTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentane, 2-iodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentane, 2-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-iodopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.284 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the optical rotation of 2-Iodopentane in understanding its structure?
A: 2-Iodopentane exists as two enantiomers (mirror image isomers) due to the presence of a chiral carbon atom. These enantiomers exhibit opposite optical rotations, meaning they rotate plane-polarized light in opposite directions. The paper "Optical rotation and atomic dimension: the four optically active 2-halogenopentanes" [] investigates the relationship between the optical rotation of 2-halopentanes, including 2-Iodopentane, and the atomic radii of the halogens. The research found that all halogen derivatives of pentanol-2 with the same configuration (either D or L) exhibit the same sign of optical rotation. This information helps in understanding the spatial arrangement of atoms in 2-Iodopentane and its influence on its interaction with polarized light. []
Q2: How can 2-Iodopentane be utilized in the synthesis of pharmaceuticals?
A: The article "A practical and convenient method for the synthesis of anesthetic drug thiopental: using thiourea and sodium ethoxide" [] highlights a synthetic application of 2-Iodopentane. The research describes a two-step synthesis of thiopental, an anesthetic drug. In the first step, 2-Iodopentane acts as an alkylating agent, reacting with methyl cyanoacetate in the presence of sodium ethoxide. This alkylation step is crucial for introducing the pentan-2-yl group to the final thiopental molecule. The study emphasizes the practical advantages of this synthetic route, such as the high yield of thiopental, readily available starting materials, and relatively simple reaction conditions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.